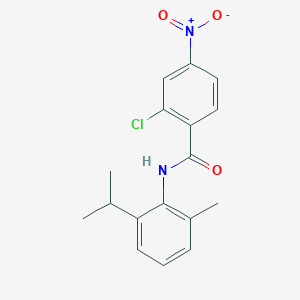

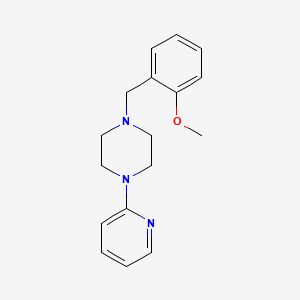

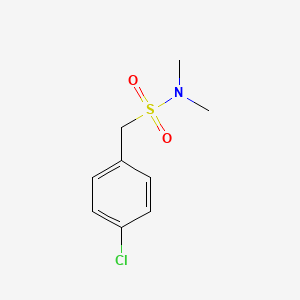

2-chloro-N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those related to "2-chloro-N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide," involves various chemical reactions, primarily focusing on achieving specific substitutions at designated positions on the benzene ring. For instance, He et al. (2014) detailed the synthesis of a closely related compound, emphasizing the use of NMR, MS, IR, and X-ray diffraction methods for characterization, which are standard techniques that could similarly apply to the synthesis of our compound of interest (He et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "2-chloro-N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide," can be explored through spectroscopic properties and density functional theory (DFT) calculations, as done by He et al. (2014). The crystal structure, unit cell parameters, and stabilizing interactions such as pi-pi conjugation and hydrogen bonding are crucial for understanding the compound's molecular geometry and reactivity (He et al., 2014).

Chemical Reactions and Properties

The reactivity of "2-chloro-N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide" can be inferred from studies on similar compounds, highlighting the importance of nitro groups and chloro substituents in undergoing nucleophilic substitution reactions. For instance, Shkinyova et al. (2000) discussed the high selectivity in substituting ortho-nitro groups under the action of anionic nucleophiles, a reaction relevant to understanding the chemical behavior of our compound (Shkinyova et al., 2000).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and solubility, are essential for their practical application and handling. While specific data on "2-chloro-N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide" may not be readily available, the general approach involves physicochemical characterizations, as seen in the work of Thakral et al. (2020), who synthesized and characterized a series of benzamide derivatives (Thakral et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, can be assessed through experimental and computational studies. For example, Palmer et al. (1996) explored the cytotoxicity and hypoxic selectivity of nitrobenzamide derivatives, providing insights into their chemical behavior under biological conditions (Palmer et al., 1996).

properties

IUPAC Name |

2-chloro-N-(2-methyl-6-propan-2-ylphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-10(2)13-6-4-5-11(3)16(13)19-17(21)14-8-7-12(20(22)23)9-15(14)18/h4-10H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYHUAYLNUHLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6155392 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)

![ethyl 1-[(5-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5640280.png)

![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5640341.png)

![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-cyclopropylpyrimidine](/img/structure/B5640352.png)

![1,3-dimethyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5640362.png)